1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one
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Overview
Description
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a benzenesulfonyl group attached to an imidazolidin-2-one ring with an ethenyl substituent. Sulfonamides have been extensively studied for their antibacterial, antitumor, and antiviral properties .
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods often involve the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride, which is then reacted with the imidazolidinone derivative . The reaction conditions usually involve heating the mixture to temperatures between 170-180°C to ensure complete conversion .
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions include sulfone derivatives, sulfides, and sulfonamide or sulfonate esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antiviral properties.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one involves the inhibition of specific enzymes or proteins. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular targets and pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-ethenylimidazolidin-2-one can be compared with other similar compounds, such as benzenesulfonamides and benzenesulfonic acid derivatives.
Benzenesulfonamides: These compounds also contain a benzenesulfonyl group but differ in the substituents attached to the sulfonamide nitrogen.
Benzenesulfonic Acid Derivatives: These compounds have a benzenesulfonyl group attached to various functional groups, such as amines or alcohols.
The uniqueness of this compound lies in its specific structure, which combines the benzenesulfonyl group with an imidazolidin-2-one ring and an ethenyl substituent, providing it with distinct chemical and biological properties .
Properties
CAS No. |
921766-35-0 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-ethenylimidazolidin-2-one |
InChI |
InChI=1S/C11H12N2O3S/c1-2-9-8-13(11(14)12-9)17(15,16)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,14) |
InChI Key |
MRYHOKMYOGCADZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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